6-Iodoimidazo[1,2-a]pyridine-2-carbohydrazide
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Overview
Description
6-Iodoimidazo[1,2-a]pyridine-2-carbohydrazide is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of an iodine atom at the 6th position and a carbohydrazide group at the 2nd position of the imidazo[1,2-a]pyridine ring. It is of significant interest in medicinal chemistry due to its potential biological activities, including anticonvulsant and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Iodoimidazo[1,2-a]pyridine-2-carbohydrazide typically involves the cyclization of 2-aminopyridine derivatives with appropriate reagentsThe reaction conditions often involve refluxing in ethanol or other suitable solvents .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available 2-aminopyridine. The process includes iodination, cyclization, and subsequent functional group transformations under controlled conditions to ensure high yield and purity .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom at the 6th position can be substituted with various nucleophiles, including amines, thiols, and alkoxides, under appropriate conditions
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, alkoxides.
Major Products:
Oxidation: Formation of corresponding imidazo[1,2-a]pyridine-2-carboxylic acid derivatives.
Reduction: Formation of reduced imidazo[1,2-a]pyridine derivatives.
Substitution: Formation of various substituted imidazo[1,2-a]pyridine derivatives
Scientific Research Applications
Mechanism of Action
The exact mechanism of action of 6-Iodoimidazo[1,2-a]pyridine-2-carbohydrazide is not fully understood. it is believed to exert its effects through interactions with specific molecular targets, such as enzymes and receptors. In the case of its anticancer activity, it may induce apoptosis in cancer cells by interfering with cell signaling pathways and inhibiting key enzymes involved in cell proliferation .
Comparison with Similar Compounds
- 6-Bromoimidazo[1,2-a]pyridine-2-carbohydrazide
- 6-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide
- 6-Fluoroimidazo[1,2-a]pyridine-2-carbohydrazide
Comparison: 6-Iodoimidazo[1,2-a]pyridine-2-carbohydrazide is unique due to the presence of the iodine atom, which can influence its reactivity and biological activity. Compared to its bromo, chloro, and fluoro analogs, the iodine derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research .
Biological Activity
6-Iodoimidazo[1,2-a]pyridine-2-carbohydrazide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of this compound involves several steps, typically starting from the corresponding imidazo[1,2-a]pyridine derivatives. The introduction of the iodo group and the carbohydrazide moiety is crucial for enhancing biological activity. Various synthetic routes have been explored to optimize yield and purity, with a notable focus on the C6 position of the imidazo ring, which plays a significant role in modulating activity against specific biological targets.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly as an inhibitor of protein geranylgeranylation. This inhibition is linked to its cytotoxic effects on cancer cell lines, notably HeLa cells.
Key Findings:
- Cytotoxicity : Compounds derived from imidazo[1,2-a]pyridine have shown varying degrees of cytotoxicity. In studies involving HeLa cells, several derivatives exhibited half-maximal inhibitory concentrations (IC50) below 150 μM, indicating significant cytotoxic potential .
- Inhibition of Rab Geranylgeranyl Transferase (RGGT) : The compound has been identified as an RGGT inhibitor, which is crucial for the prenylation of Rab proteins involved in intracellular transport processes. The structure-activity relationship studies demonstrated that modifications at the C6 position are critical for maintaining inhibitory activity .
- Structure-Activity Relationship (SAR) : A detailed SAR analysis revealed that different substituents at the C6 position can enhance or diminish biological activity. For instance, bulky substituents may hinder interaction with the active site of RGGT .
Case Studies
Several studies have documented the biological effects of this compound:
Study 1: Cytotoxicity Against HeLa Cells
In a recent study, a series of imidazo derivatives were screened for cytotoxicity using the PrestoBlue® assay. The results indicated that compounds with specific substitutions at the C6 position showed promising cytotoxic effects with IC50 values ranging from 25 to 100 μM for the most active analogs .
Compound | IC50 (μM) | Activity Type |
---|---|---|
1a | <150 | Cytotoxic |
1b | 25 | RGGT Inhibitor |
1c | 100 | RGGT Inhibitor |
1d | >735 | Negligible |
A mechanistic study focused on how these compounds interact with cellular pathways revealed that inhibition of RGGT leads to reduced cell viability and altered Rab protein function. This disruption is particularly relevant in cancer biology where protein prenylation is often upregulated .
Properties
IUPAC Name |
6-iodoimidazo[1,2-a]pyridine-2-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IN4O/c9-5-1-2-7-11-6(8(14)12-10)4-13(7)3-5/h1-4H,10H2,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQEPGHVVAVNMHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1I)C(=O)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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